ScN Thermoelectric Power Factor Exceeds TiN and ZrN by an Order of Magnitude Under Comparable Sputtering Conditions
Scandium nitride (ScN) thin films deposited by reactive DC magnetron sputtering from a Sc target demonstrate a power factor of 2.5 mW/(m·K²) at 800 K, with metallic-like electrical resistivity of ~3.0 μΩ·m and Seebeck coefficient of -86 μV/K [1]. In contrast, TiN and ZrN films deposited under comparable reactive sputtering conditions do not exhibit the same combination of low resistivity and retained Seebeck coefficient; ScN displays a distinctively higher oxygen affinity that fundamentally alters its electronic density of states compared to TiN and ZrN [2]. The ScN power factor is approximately one order of magnitude higher than typical values reported for TiN-based thermoelectric films (~0.1-0.3 mW/(m·K²) at similar temperatures) [3].
| Evidence Dimension | Thermoelectric power factor |
|---|---|
| Target Compound Data | 2.5 mW/(m·K²) at 800 K; electrical resistivity ~3.0 μΩ·m |
| Comparator Or Baseline | TiN: ~0.1-0.3 mW/(m·K²) at comparable temperatures; ZrN: similar range |
| Quantified Difference | ScN power factor is 8× to 25× higher than TiN/ZrN baseline range |
| Conditions | Reactive DC magnetron sputtering from Sc target; epitaxial ScN(111) on Al₂O₃(0001); measurement at 800 K |
Why This Matters
For thermoelectric device procurement, Sc target-derived ScN films provide a 8-25× power factor advantage over TiN/ZrN alternatives, directly translating to higher waste heat conversion efficiency.
- [1] Kerdsongpanya S. Scandium Nitride Thin Films for Thermoelectrics. Licentiate Thesis No. 1559. Linköping University; 2017. View Source
- [2] Moram MA, Barber ZH, Humphreys CJ. The effect of oxygen incorporation in sputtered scandium nitride films. Thin Solid Films. 2008;516(23):8569-8572. View Source
- [3] Eklund P, Kerdsongpanya S, Alling B. Transition-metal-nitride-based thin films as novel thermoelectric materials. Journal of Materials Chemistry C. 2016;4(18):3903-3914. View Source
